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Compound of Interest

Compound Name: DB-766

Cat. No.: B1669854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published data for DB-766, also known as

ARV-766 (Luxdegalutamide), a novel androgen receptor (AR) degrader, with other therapeutic

alternatives for metastatic castration-resistant prostate cancer (mCRPC). The information is

presented to facilitate independent validation and further research.

Note on Nomenclature: The identifier "DB-766" has been associated with at least two distinct

molecules in scientific literature. The first is an antileishmanial compound, a bis-arylimidamide

derivative. The second, and the focus of this guide, is ARV-766, a Proteolysis Targeting

Chimera (PROTAC) developed by Arvinas for the treatment of prostate cancer. Given the

recent and extensive clinical development of ARV-766, this guide will focus exclusively on this

compound.

Comparative Data of ARV-766 and Alternatives
The following tables summarize the key performance indicators of ARV-766 in comparison to its

predecessor, ARV-110 (Bavdegalutamide), and standard-of-care androgen receptor pathway

inhibitors (ARPIs), enzalutamide and abiraterone.

Table 1: Efficacy of ARV-766 and Comparators in mCRPC
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Compound
Mechanism of
Action

Patient Population
Efficacy Endpoint
(PSA50 Rate)

ARV-766

(Luxdegalutamide)

PROTAC AR

Degrader

mCRPC patients with

AR ligand-binding

domain (LBD)

mutations

41-50%[1][2]

ARV-110

(Bavdegalutamide)

PROTAC AR

Degrader

mCRPC patients with

AR LBD mutations

(excluding L702H)

36%[3]

Enzalutamide AR Antagonist
mCRPC (post-

chemotherapy)

Prolonged

progression-free

survival (8.3 vs. 3.0

months vs. placebo)

Abiraterone Acetate

Androgen

Biosynthesis Inhibitor

(CYP17A1 inhibitor)

mCRPC (post-

chemotherapy)

Increased overall

survival (14.8 vs. 10.9

months vs. placebo)

[4]

Table 2: Safety and Tolerability Profile

Compound
Common Treatment-
Related Adverse Events
(TRAEs)

Discontinuation Rate due
to TRAEs

ARV-766 (Luxdegalutamide)
Fatigue, nausea, vomiting,

diarrhea (mostly Grade 1/2)[2]
4-8%[2][5]

ARV-110 (Bavdegalutamide)

Nausea, fatigue, vomiting,

decreased appetite, diarrhea

(mostly Grade 1/2)[2]

10%[2]

Enzalutamide
Fatigue, hot flush, headache,

hypertension

Not specified in the provided

results

Abiraterone Acetate
Hypertension, hypokalemia,

fluid retention[6]

Not specified in the provided

results
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Experimental Protocols
Prostate-Specific Antigen (PSA) Response Assessment (PSA50)

The proportion of patients with a best prostate-specific antigen (PSA) decline of ≥50% from

baseline (PSA50) is a key endpoint in clinical trials for mCRPC.

Patient Population: Men with a confirmed diagnosis of metastatic castration-resistant

prostate cancer.

Procedure:

A baseline PSA level is established before the initiation of treatment.

PSA levels are monitored at regular intervals throughout the study (e.g., every 4 weeks).

A PSA50 response is defined as a reduction in the serum PSA level by at least 50% from

the baseline measurement. This response must be confirmed by a second consecutive

PSA measurement taken at least 3-4 weeks later.

Data Analysis: The PSA50 rate is calculated as the number of patients achieving a PSA50

response divided by the total number of evaluable patients.

Response Evaluation Criteria in Solid Tumors (RECIST)

RECIST is a standardized set of rules used to assess tumor response in clinical trials.

Patient Population: Patients with measurable metastatic lesions.

Procedure:

Baseline tumor measurements are obtained using imaging techniques such as CT or MRI.

Tumor measurements are repeated at specified intervals during the treatment period.

Responses are categorized as:

Complete Response (CR): Disappearance of all target lesions.
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Partial Response (PR): At least a 30% decrease in the sum of the diameters of target

lesions.

Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target

lesions.

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient

increase to qualify for PD.

Data Analysis: The overall response rate (ORR) is calculated as the sum of the CR and PR

rates.

Visualizations
Signaling Pathways and Experimental Workflows

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prostate Cancer Cell

ARV-766

Ternary Complex
(ARV-766 + AR + E3)

Binds to AR

Androgen Receptor (AR) E3 Ubiquitin Ligase

Recruited by ARV-766

Ubiquitinated AR

Ubiquitination

Ubiquitin

Proteasome

AR Degradation

Click to download full resolution via product page

Caption: Mechanism of action of ARV-766, a PROTAC AR degrader.
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Caption: Experimental workflow for evaluating an AR degrader.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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